Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C5H7ClN2O3 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
methyl 5-amino-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c1-9-5(8)3-4(6)10-2-7-3;/h2H,6H2,1H3;1H |
InChI Key |
GOVQZIJUEUDZME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-enamino ketoesters with hydroxylamine hydrochloride in methanol, which leads to the formation of the oxazole ring . The reaction conditions often require refluxing methanol for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and reusable can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral properties against human cytomegalovirus.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral DNA polymerase . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the replication of viral DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Oxazole Derivatives
The following table summarizes key oxazole-based analogues, focusing on substituents, physicochemical properties, and spectral
Key Observations:
Functional Group Influence: The sulfonyl (-SO₂-) group in compounds 7b and 7c increases molecular weight and introduces steric bulk, reducing solubility in non-polar solvents compared to the target compound . The absence of sulfonyl groups in the target compound simplifies its reactivity, favoring nucleophilic substitution at the amino group.
Thermal Stability :
- Hydrochloride salts (e.g., the target compound) typically exhibit higher melting points than neutral esters (e.g., 7b , 7c ) due to ionic interactions .
Spectral Signatures :
Comparison with Heterocyclic Analogues
Oxadiazole Derivatives
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate () replaces the oxazole ring with an oxadiazole, altering electronic properties.
Imidazole Derivatives
5-Amino-1(3)H-imidazole-4-carboxylic acid methyl ester hydrochloride () shares an amino-ester motif but features an imidazole ring. Imidazoles exhibit stronger hydrogen-bonding capacity due to two nitrogen atoms, enhancing solubility in aqueous media compared to oxazoles .
Biological Activity
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired product. The synthetic route often includes the formation of the oxazole ring and subsequent functionalization at the 5-position with an amino group. Various methodologies have been explored to optimize yield and purity, including the use of different solvents and catalysts.
2.1 Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of 1,3-oxazole compounds exhibit a wide range of biological activities, particularly against various strains of bacteria. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Strains |
|---|---|---|
| 4b | 62.5 | Staphylococcus aureus, Bacillus subtilis |
| 2 | >500 | Enterococcus faecium |
2.2 Antibiofilm Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antibiofilm activity. Certain derivatives were found to inhibit biofilm formation on inert substrates, suggesting potential applications in preventing biofilm-associated infections .
3. Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the oxazole ring can significantly influence biological activity. For example, the introduction of different substituents at the 5-position has been linked to enhanced antimicrobial efficacy. The presence of functional groups capable of forming hydrogen bonds appears crucial for biological interactions .
4. Case Studies and Research Findings
Several studies have explored the biological activity of methyl 5-amino-1,3-oxazole derivatives:
4.1 Study on Antimicrobial Efficacy
A recent study synthesized a series of methyl 5-amino-1,3-oxazole derivatives and evaluated their antimicrobial properties against clinical isolates. The results indicated that compounds with specific substitutions exhibited potent activity against multi-drug resistant strains .
4.2 Evaluation in In Vivo Models
In vivo studies have also been conducted to assess the therapeutic potential of these compounds in animal models infected with pathogens such as Cryptosporidium. These studies demonstrated that certain derivatives not only reduced pathogen load but also showed favorable pharmacokinetic profiles .
5. Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its diverse biological activities, particularly against resistant bacterial strains and biofilms, highlight its potential as a therapeutic candidate. Ongoing research focusing on optimizing its structure through SAR studies will likely yield even more effective derivatives.
Q & A
Basic: What are the standard synthetic routes for Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride, and what key intermediates are involved?
The synthesis typically involves cyclization of precursors such as acylated glycine derivatives or condensation of substituted amines with oxazole-forming reagents. For example:
- Step 1 : Reacting 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base to form an intermediate amide.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) to construct the oxazole ring .
- Step 3 : Hydrochloride salt formation via treatment with HCl to enhance stability and crystallinity .
Key intermediates include the acylated glycine derivative and the cyclized oxazole precursor. Optimization of stoichiometry and reaction time is critical to avoid byproducts like over-chlorinated derivatives .
Advanced: How can reaction conditions be optimized to improve the yield of derivatives of this compound?
Optimization strategies include:
- Temperature Control : Maintaining 0–5°C during cyclization to minimize side reactions (e.g., ring-opening).
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility, while ethanol aids in crystallization .
- Catalyst Use : Catalytic hydrogenation (Pd/C) for selective reduction of nitro groups to amines without disrupting the oxazole ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing time from hours to minutes and improving yields by 15–20% .
Comparative studies suggest that continuous flow reactors enhance reproducibility and scalability compared to batch methods .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the oxazole ring structure and substituent positions. The 5-amino group shows a singlet at δ 5.2–5.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.224 for C₁₂H₁₁NO₃) .
- X-ray Crystallography : SHELX software is used to resolve crystal structures, confirming hydrochloride salt formation and hydrogen-bonding networks .
Advanced: How do structural modifications at the 5-amino position affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Amino Group Alkylation : Introducing methyl or ethyl groups reduces antimicrobial activity but enhances solubility, enabling CNS penetration .
- Aryl Substitution : Adding electron-withdrawing groups (e.g., -Cl) at the phenyl ring increases binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
- Hydrogen Bonding : The free -NH₂ group is critical for interactions with ATP-binding pockets in kinase inhibition assays .
Table 1 : Comparative SAR Data for Analogues
| Substituent | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 5-NH₂ | 2.1 (Anticancer) | 0.5 |
| 5-NHCH₃ | 8.7 | 1.2 |
| 5-NO₂ | Inactive | 0.3 |
Data Contradiction: How should researchers address discrepancies in reported reaction yields for this compound?
Discrepancies often arise from:
- Purity of Reagents : Commercial POCl₃ may contain traces of HCl, altering reaction pathways. Use freshly distilled reagents .
- Catalyst Deactivation : Pd/C catalysts exposed to air lose activity; pre-reduction under H₂ restores efficacy .
- Analytical Methods : HPLC vs. gravimetric yield calculations can vary by 5–10%. Standardize protocols using internal standards (e.g., anthracene) .
Recommendation : Replicate conditions from high-yield studies (e.g., 75% yield in ) and systematically test variables like solvent purity and stirring rate.
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., C2 vs. C5 reactivity) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate binding modes to biological targets (e.g., MDM2-p53 interaction) using AMBER or GROMACS .
- Retrosynthetic Analysis : Tools like Synthia™ identify feasible routes for derivatives, prioritizing steps with >80% atom economy .
Basic: How is the hydrochloride salt form advantageous in research applications?
- Enhanced Stability : Prevents decomposition under ambient conditions compared to the free base .
- Improved Solubility : Facilitates dissolution in aqueous buffers for in vitro assays (e.g., solubility increases from 0.1 mg/mL to 2.5 mg/mL) .
- Crystallinity : Simplifies purification via recrystallization from ethanol/water mixtures .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
- Flow Chemistry : Reduces exothermic risks during POCl₃-mediated cyclization .
- Quality by Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., pH, temperature) for consistent batch production .
- In-line Analytics : FTIR monitors reaction progress in real-time, minimizing off-spec batches .
Data Contradiction: How to resolve conflicting reports on the compound’s solubility in polar solvents?
- Method Variability : Shake-flask vs. HPLC methods account for differences. Use standardized USP protocols .
- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter solubility. Characterize via PXRD .
Advanced: What are the implications of the oxazole ring’s aromaticity on its electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
